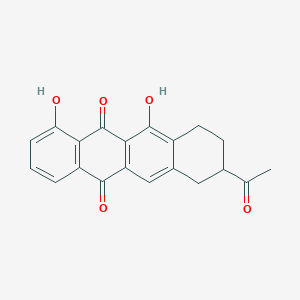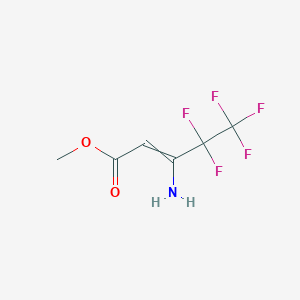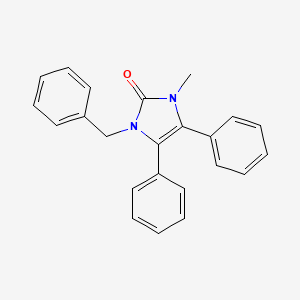
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and hydroxylation reactions to introduce the necessary functional groups .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted tetracene compounds with different functional groups .
Aplicaciones Científicas De Investigación
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: As an intermediate in the synthesis of daunorubicin, it plays a crucial role in the development of chemotherapeutic agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with cellular components. In the context of its role as a precursor to daunorubicin, the compound contributes to the inhibition of DNA synthesis in cancer cells by intercalating into the DNA strands and disrupting the replication process. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicinone: Another tetracene derivative with similar chemical properties and applications.
Adriamycinone: A compound closely related to daunorubicinone, used in the synthesis of doxorubicin.
Idarubicinone: A derivative used in the synthesis of idarubicin, another chemotherapeutic agent.
Uniqueness
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups that make it an essential intermediate in the synthesis of daunorubicin. Its acetyl and hydroxyl groups play a crucial role in the biological activity of the final chemotherapeutic product .
Propiedades
Número CAS |
83344-26-7 |
|---|---|
Fórmula molecular |
C20H16O5 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
8-acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C20H16O5/c1-9(21)10-5-6-12-11(7-10)8-14-17(19(12)24)20(25)16-13(18(14)23)3-2-4-15(16)22/h2-4,8,10,22,24H,5-7H2,1H3 |
Clave InChI |
NYDFGMXECRSLQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)




![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)



![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)

